molecular formula C8H5FN2O2 B14835777 (4-Cyano-6-fluoropyridin-2-YL)acetic acid CAS No. 1393572-00-3

(4-Cyano-6-fluoropyridin-2-YL)acetic acid

Cat. No.: B14835777
CAS No.: 1393572-00-3
M. Wt: 180.14 g/mol
InChI Key: DUTGWYGQNQUGLD-UHFFFAOYSA-N
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Description

(4-Cyano-6-fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H5FN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both cyano and fluorine groups in the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions . The cyano group can be introduced via cyanoacetylation, where cyanoacetic acid or its derivatives react with the pyridine ring .

Industrial Production Methods

Industrial production of (4-Cyano-6-fluoropyridin-2-YL)acetic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and temperature control are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-6-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Potassium fluoride (KF), cesium fluoride (CsF)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation Reagents: Cyanoacetic acid, ethyl cyanoacetate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while condensation reactions can produce a range of heterocyclic compounds.

Scientific Research Applications

(4-Cyano-6-fluoropyridin-2-YL)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyano-6-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyano-6-fluoropyridin-2-YL)acetic acid is unique due to the combined presence of both cyano and fluorine groups in specific positions on the pyridine ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1393572-00-3

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

2-(4-cyano-6-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C8H5FN2O2/c9-7-2-5(4-10)1-6(11-7)3-8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

DUTGWYGQNQUGLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)F)C#N

Origin of Product

United States

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